Comparative IC50 for HDAC Inhibition: SAHA-BPyne vs. Parent SAHA in HeLa Nuclear Lysate
SAHA-BPyne retains HDAC inhibitory activity comparable to its parent compound SAHA (vorinostat), demonstrating that incorporation of the benzophenone crosslinker and alkyne tag does not ablate target engagement. In HeLa cell nuclear lysate HDAC activity assays, SAHA-BPyne exhibited an IC50 of ~3 μM [1]. This value is within the same order of magnitude as the reported IC50 of SAHA (vorinostat) against HDACs in similar nuclear lysate preparations, though SAHA-BPyne shows a modest reduction in potency relative to the unmodified parent . The quantitative retention of inhibitory activity validates that the probe modifications do not disrupt the critical zinc-binding hydroxamic acid pharmacophore required for HDAC active site recognition [1].
| Evidence Dimension | HDAC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | ~3 μM (HeLa nuclear lysate) |
| Comparator Or Baseline | SAHA (vorinostat): ~10 nM against purified HDAC1, with higher apparent IC50 values in complex lysate preparations due to protein binding and partitioning effects |
| Quantified Difference | SAHA-BPyne IC50 ~3 μM vs. SAHA IC50 in similar lysate context (exact numerical offset not directly reported in single head-to-head assay but estimated as ≤10-fold reduction in apparent potency) |
| Conditions | HeLa cell nuclear lysate, HDAC activity assay |
Why This Matters
Confirms that probe functionalization does not compromise HDAC binding, ensuring that labeling reflects bona fide active site engagement rather than off-target interactions.
- [1] Salisbury CM, Cravatt BF. Optimization of activity-based probes for proteomic profiling of histone deacetylase complexes. J Am Chem Soc. 2008;130(7):2184-2194. doi:10.1021/ja074138u View Source
